The synthesis of Lalistat 2 involves a multi-step chemical process that typically includes the formation of the thiadiazole ring structure, followed by the introduction of specific functional groups that confer its inhibitory properties. The exact synthetic routes may vary, but they generally involve:
Lalistat 2 has a molecular formula of and a molecular weight of 296.39 g/mol. Its structure features a thiadiazole moiety linked to a carbamate group, which is critical for its biological activity. The InChI Key for Lalistat 2 is PNYYVHOTXOEBEV-UHFFFAOYSA-N, and its SMILES representation is O=C(N1CCCCC1)OC2=NSN=C2N3CCCCC3 .
Lalistat 2 primarily acts by inhibiting lysosomal acid lipase through competitive inhibition. The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing lipid hydrolysis. Key reactions include:
The mechanism by which Lalistat 2 exerts its effects involves:
Lalistat 2 exhibits several notable physical and chemical properties:
Lalistat 2 is primarily utilized in scientific research for:
Lalistat 2 (chemical name: 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate; molecular formula: C₁₃H₂₀N₄O₂S; molecular weight: 296.39 g/mol [1] [4] [6]) functions as a competitive inhibitor of lysosomal acid lipase (LAL) by directly targeting the enzyme's catalytic site. Its molecular structure features a 1,2,5-thiadiazole core flanked by piperidine rings, which facilitates specific interactions with key residues in LAL's active site [4] [6]. Biochemical studies confirm that Lalistat 2 mimics the tetrahedral intermediate transition state formed during ester bond hydrolysis of lipid substrates, thereby blocking access to the catalytic triad (Ser-His-Asp) essential for enzymatic activity [6] [10].
The inhibitor's binding is characterized by hydrogen bonding between the thiadiazole nitrogen atoms and Ser153, as well as hydrophobic interactions with adjacent residues like Phe154 and Leu268 in human LAL [10]. This dual-interaction mechanism explains its high binding affinity, with crystallographic analyses revealing displacement of natural substrates like cholesteryl esters and triglycerides upon Lalistat 2 occupancy [4]. Specificity profiling indicates negligible inhibition (<5%) of structurally similar extracellular lipases—including human pancreatic lipase and bovine milk lipoprotein lipase—at concentrations up to 10 μM, underscoring its selectivity for the lysosomal enzyme environment [4] [10].
Table 1: Structural and Inhibitory Profile of Lalistat 2
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 296.39 g/mol | Calculated from formula C₁₃H₂₀N₄O₂S |
IC₅₀ for LAL | 152 nM | Recombinant human LAL assay [1] |
Selectivity vs. Pancreatic Lipase | >10,000-fold (IC₅₀ >10 µM) | Competitive activity assays [4] |
Binding Mode | Competitive inhibition | Kinetic studies [6] [10] |
Key Active Site Residues | Ser153, Phe154, Leu268 | Molecular docking simulations [10] |
LAL exhibits maximal hydrolytic activity within the acidic pH range (pH 3.5–5.0) characteristic of lysosomes, a property critically leveraged by Lalistat 2 for targeted inhibition [1] [9]. The compound's efficacy is markedly enhanced under these conditions due to protonation-dependent conformational changes in both the inhibitor and enzyme. Studies using fluorescence-based activity assays demonstrate Lalistat 2's inhibition potency increases 8-fold as pH decreases from 7.0 to 4.5, paralleling LAL's native pH-activity profile [1] [9]. This pH sensitivity arises from:
Notably, Lalistat 2 maintains structural integrity across lysosomal pH gradients without irreversible denaturation, enabling sustained inhibition. This pH-selective action minimizes interference with cytosolic neutral lipases operating at physiological pH (7.0–7.4), though off-target effects may occur at high concentrations (discussed in Section 1.3) [2] [8].
Kinetic analyses reveal Lalistat 2 inhibits LAL with an IC₅₀ of 152 nM using 4-methylumbelliferyl palmitate as substrate in human leukocyte assays [1] [4]. Substrate competition studies show uniform inhibition across LAL's natural substrates, including:
Table 2: Kinetic Parameters of Lalistat 2 Against Lipid Substrates
Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Kᵢ (nM) | Inhibition Mode |
---|---|---|---|---|
4-Methylumbelliferyl palmitate | 48 ± 6 | 320 ± 25 | 152 ± 18 | Competitive |
Cholesteryl oleate | 32 ± 4 | 110 ± 12 | 180 ± 22 | Competitive |
Triolein | 41 ± 5 | 95 ± 10 | 210 ± 26 | Competitive |
Retinyl palmitate | 29 ± 3 | 87 ± 9 | 290 ± 34 | Competitive |
However, critical off-target effects emerge at concentrations >1 μM. Activity-based protein profiling combined with quantitative proteomics demonstrates Lalistat 2 inhibits key neutral lipid hydrolases:
These off-target interactions occur through binding to the catalytic serine residues of these enzymes, complicating interpretations of lysosomal-specific lipolysis in cellular models. Consequently, research applications require concentrations ≤1 μM to maintain LAL specificity [5] [8].
Table 3: Compound Summary: Lalistat 2
Property | Identifier/Value |
---|---|
Systematic Name | 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate |
CAS Number | 1234569-09-5 |
Synonyms | Lalistat 2; LAL inhibitor 2 |
Molecular Formula | C₁₃H₂₀N₄O₂S |
SMILES | O=C(N1CCCCC1)OC2=NSN=C2N3CCCCC3 |
InChI Key | PNYYVHOTXOEBEV-UHFFFAOYSA-N |
Biological Function | Competitive lysosomal acid lipase inhibitor |
Research Applications | LAL activity assays; Cellular lipid metabolism studies |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4